molecular formula C21H26N2O B13833967 Benzyl Fentanyl-d3

Benzyl Fentanyl-d3

Cat. No.: B13833967
M. Wt: 325.5 g/mol
InChI Key: POQDXIFVWVZVML-FIBGUPNXSA-N
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Description

Benzyl Fentanyl-d3, also known as R-4129, is a deuterated analog of benzyl fentanyl. It is a synthetic opioid that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in clinical and research settings to study opioid receptor interactions and pain management mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl Fentanyl-d3 involves several steps, starting with the preparation of the core fentanyl structure. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Benzyl Fentanyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Benzyl Fentanyl-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release, leading to analgesia and sedation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl Fentanyl-d3 is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantitation in analytical applications. Its use as a reference standard in forensic and clinical toxicology distinguishes it from other fentanyl analogs .

Properties

Molecular Formula

C21H26N2O

Molecular Weight

325.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3,3,3-trideuterio-N-phenylpropanamide

InChI

InChI=1S/C21H26N2O/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3/i1D3

InChI Key

POQDXIFVWVZVML-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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